ethyl 4-ethyl-1H-imidazole-5-carboxylate
Overview
Description
Ethyl 4-ethyl-1H-imidazole-5-carboxylate is a chemical compound belonging to the imidazole family. Imidazoles are heterocyclic compounds containing nitrogen atoms at positions 1 and 3 of a five-membered ring. This particular compound is characterized by an ethyl group at the 4-position and an ester functional group at the 5-position. It is a white crystalline powder with a melting point of 158-162°C and is soluble in ethanol, dilute hydrochloric acid, and alkali hydroxide solutions .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ethyl 4-ethyl-1H-imidazole-5-carboxylate can be achieved through various methods. One common approach involves the condensation of hydroxylamine with ethyl glyoxalate to form an N-oxide intermediate, which then undergoes cyclization to yield the desired imidazole derivative . Another method involves the reaction of ethanol with 1H-imidazole-4-carboxylic acid under acidic conditions .
Industrial Production Methods
Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification through recrystallization and solvent extraction to isolate the final product.
Chemical Reactions Analysis
Types of Reactions
Ethyl 4-ethyl-1H-imidazole-5-carboxylate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding imidazole derivatives.
Reduction: Reduction reactions can yield different substituted imidazoles.
Substitution: The ester group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and nucleophiles for substitution reactions. Reaction conditions often involve controlled temperatures and pH levels to ensure the desired transformations.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield imidazole carboxylic acids, while reduction can produce various substituted imidazoles .
Scientific Research Applications
Ethyl 4-ethyl-1H-imidazole-5-carboxylate has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex imidazole derivatives.
Medicine: Research is ongoing to explore its therapeutic potential in treating various diseases.
Industry: It is used in the production of pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of ethyl 4-ethyl-1H-imidazole-5-carboxylate involves its interaction with specific molecular targets. For instance, it can form coordination compounds with metal ions, which can inhibit photosynthetic electron flow and ATP synthesis . This inhibition can affect various biological processes, making it a potential candidate for therapeutic applications.
Comparison with Similar Compounds
Ethyl 4-ethyl-1H-imidazole-5-carboxylate can be compared with other similar compounds such as:
Ethyl 4-methyl-5-imidazolecarboxylate: This compound also forms coordination compounds with metal ions and has similar inhibitory effects on biological processes.
Ethyl 4-(1-hydroxy-1-methylethyl)-2-propyl-imidazole-5-carboxylate: Used as an intermediate in the synthesis of olmesartan medoxomil, a medication for hypertension.
These comparisons highlight the unique structural features and applications of this compound, distinguishing it from other imidazole derivatives.
Properties
IUPAC Name |
ethyl 5-ethyl-1H-imidazole-4-carboxylate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H12N2O2/c1-3-6-7(10-5-9-6)8(11)12-4-2/h5H,3-4H2,1-2H3,(H,9,10) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HCGFHTQCEAGFGW-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=C(N=CN1)C(=O)OCC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H12N2O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70504424 | |
Record name | Ethyl 5-ethyl-1H-imidazole-4-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70504424 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
168.19 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
38603-77-9 | |
Record name | Ethyl 5-ethyl-1H-imidazole-4-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70504424 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.